molecular formula C6H5ClN4O B1435193 4-Chloro-7,8-dihydropteridin-6(5H)-one CAS No. 857225-57-1

4-Chloro-7,8-dihydropteridin-6(5H)-one

Cat. No.: B1435193
CAS No.: 857225-57-1
M. Wt: 184.58 g/mol
InChI Key: OVLVTUVCSHLNGY-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with chloroacetic acid, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pterin derivatives.

    Reduction: Reduction reactions can convert it to tetrahydropteridinone derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Pterin derivatives.

    Reduction: Tetrahydropteridinone derivatives.

    Substitution: Various substituted pteridinones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7,8-dihydropteridin-6(5H)-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential modulator of metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The chlorine atom at the 4-position enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-4-chloro-7,8-dihydropteridin-6(5H)-one
  • 4-Chloro-2,7,8-trihydropteridin-6(5H)-one
  • 4-Chloro-7,8-dihydro-2-methylpteridin-6(5H)-one

Comparison: 4-Chloro-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature distinguishes it from other pteridines and contributes to its distinct chemical reactivity and biological activity. The comparison highlights its potential for targeted applications in research and industry.

Biological Activity

4-Chloro-7,8-dihydropteridin-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 857225-57-1
  • Molecular Formula : C_7H_6ClN_3O
  • Molecular Weight : 185.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Hsp90 : This compound has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), which plays a crucial role in protein folding and stability. Inhibition of Hsp90 can lead to the degradation of oncogenic proteins, thereby exerting anti-cancer effects .
  • Kinase Inhibition : Research indicates that derivatives of dihydropteridinones can selectively inhibit kinases involved in cancer progression. For instance, structural modifications have led to compounds that show nanomolar potency against Her2 and other kinases without affecting a broad range of unrelated kinases .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways or direct effects on neuronal survival .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeDescriptionReference
Anticancer Potent inhibitor of Hsp90; induces degradation of Her2
Kinase Inhibition Selective inhibition of key oncogenic kinases
Neuroprotection Potential protective effects on neuronal cells
Antimicrobial Investigated for potential antimicrobial properties

Case Studies

  • Hsp90 Inhibition Study : A series of 7,8-dihydropteridin-6(5H)-ones were synthesized and evaluated for their ability to inhibit Hsp90. The most potent compounds demonstrated significant cytotoxicity against various human tumor cell lines, with IC50 values in the nanomolar range .
  • Kinase Selectivity Profile : A study focused on the structure-activity relationship (SAR) of dihydropteridinones revealed that specific modifications could enhance selectivity for ALK and BRD4 kinases while minimizing off-target effects on other kinases . This selectivity is crucial for developing targeted cancer therapies.
  • Neuroprotective Mechanisms : Research has indicated that certain pteridine derivatives might modulate neuroinflammatory responses, suggesting a potential role in treating neurodegenerative diseases. However, further studies are needed to establish these effects conclusively .

Properties

IUPAC Name

4-chloro-7,8-dihydro-5H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLVTUVCSHLNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857225-57-1
Record name 4-chloro-5,6,7,8-tetrahydropteridin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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